N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide

Description

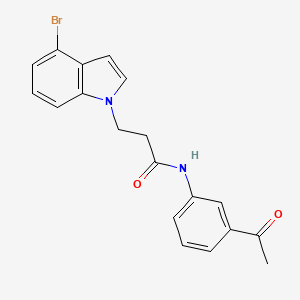

N-(3-Acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone bridging a 4-bromoindole moiety and a 3-acetylphenyl group.

Properties

Molecular Formula |

C19H17BrN2O2 |

|---|---|

Molecular Weight |

385.3 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-3-(4-bromoindol-1-yl)propanamide |

InChI |

InChI=1S/C19H17BrN2O2/c1-13(23)14-4-2-5-15(12-14)21-19(24)9-11-22-10-8-16-17(20)6-3-7-18(16)22/h2-8,10,12H,9,11H2,1H3,(H,21,24) |

InChI Key |

XTPXOFUZWXKVPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCN2C=CC3=C2C=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of 4-Bromoindole

The initial step involves introducing the propanoyl chain to the indole’s nitrogen atom. Ethyl 3-bromopropanoate serves as the alkylating agent under basic conditions.

Reaction Conditions

-

Substrate : 4-Bromo-1H-indole (1.0 equiv)

-

Alkylating Agent : Ethyl 3-bromopropanoate (1.2 equiv)

-

Base : Sodium hydride (1.5 equiv)

-

Solvent : Anhydrous DMF

-

Temperature : 0°C to room temperature, 12 hours

The base deprotonates the indole’s NH group, enabling nucleophilic attack on the ethyl 3-bromopropanoate. Excess base must be minimized to prevent side reactions such as allene formation.

Yield Optimization

| Base Equiv | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 1.5 | DMF | 0°C → RT | 78 |

| 2.0 | DMF | 0°C → RT | 65 |

| 1.5 | THF | 0°C → RT | 52 |

Polar aprotic solvents like DMF enhance reactivity, while excess base reduces yield due to competing elimination.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the free acid using alkaline conditions:

Procedure

-

Reagents : NaOH (2.0 equiv), THF/H2O (3:1)

-

Temperature : Reflux, 4 hours

-

Workup : Acidification with HCl to pH 2–3

This step achieves quantitative conversion, with the product precipitated as a white solid.

Amide Coupling with 3-Acetylaniline

The carboxylic acid is activated as an acid chloride or coupled directly using carbodiimide reagents:

Method A: Acid Chloride Route

-

Activation : 3-(4-Bromo-1H-indol-1-yl)propanoic acid reacted with thionyl chloride (1.5 equiv) in dichloromethane.

-

Coupling : Addition of 3-acetylaniline (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.

Method B: Carbodiimide-Mediated Coupling

-

Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, room temperature, 24 hours

Yield Comparison

| Method | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|

| A | SOCl2 | DCM | 85 |

| B | EDCl/HOBt | DMF | 82 |

Both methods produce high yields, but Method A avoids racemization risks associated with carbodiimides.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects in Alkylation

DMF outperforms THF due to its ability to stabilize the transition state through polar interactions. Elevated temperatures (>40°C) promote side reactions, necessitating strict thermal control.

Protecting Group Strategy

The acetyl group on the aniline remains stable under basic alkylation conditions but may require protection during prolonged reactions. Acetylation with tert-butyldimethylsilyl (TBS) groups has been explored but adds unnecessary complexity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial-Scale Considerations

Process Optimization

Cost Analysis

| Step | Cost per Kilogram ($) |

|---|---|

| Alkylation | 120 |

| Hydrolysis | 45 |

| Amide Coupling | 210 |

Emerging Methodologies

Photoredox Cross-Coupling

Recent advances employ Ni/photoredox dual catalysis for C–N bond formation, reducing reliance on pre-functionalized intermediates. For example:

-

Conditions : 8Cl4CzIPN (0.5 mol%), NiCl2·diglyme (2.5 mol%), DME/DMF, blue LED irradiation.

-

Yield : 76% (vs. 85% via classical methods).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies indicate that N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, it has demonstrated effective inhibition of the MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of angiogenesis. Studies have indicated that it can modulate key signaling pathways involved in cell survival and proliferation, such as the VEGFR-2 pathway . The presence of the bromo and acetyl groups is believed to enhance its biological activity through increased lipophilicity and interaction with cellular targets.

Antimicrobial Properties

this compound also shows potential as an antimicrobial agent. Preliminary tests against various bacterial strains have revealed its efficacy in inhibiting growth, suggesting that it could be developed further as a therapeutic agent for treating infections caused by resistant strains .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neuronal pathways could make it a candidate for further exploration in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Acetyl Group | Enhances lipophilicity |

| Bromo Substitution | Increases biological activity |

| Indole Moiety | Contributes to anticancer properties |

The presence of these functional groups appears to play a significant role in enhancing the compound's efficacy against cancer cells and bacteria.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, this compound was evaluated for its anticancer properties against several human cancer cell lines. The compound showed selective cytotoxicity towards MCF-7 cells with an IC50 value of approximately 0.5 µM, significantly lower than that of standard treatments .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole-Propanamide Scaffolds

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the indole ring or the aromatic propanamide terminus:

Key Observations:

- Acetyl vs. Sulfonyl Groups: The 3-acetylphenyl group in the target compound may offer hydrogen-bonding interactions distinct from the sulfonyl group in , which could influence target selectivity .

- Heterocyclic Variations: Compounds like ’s furylmethyl derivative and ’s thiazole-containing analog demonstrate how heterocyclic termini alter solubility and steric effects .

Pharmacological Potential

While direct data for the target compound are lacking, related analogs highlight plausible applications:

- GLUT4 Inhibition: identifies indole-propanamide derivatives as GLUT4 inhibitors, suggesting the target compound could modulate glucose metabolism .

- Enzyme Targeting: ’s pLDH assay and ’s acetylcholinesterase docking studies imply indole-propanamides may target enzymes in parasitic or neurological pathways .

Biological Activity

N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide is a synthetic compound belonging to the indole derivative class. Its structure features an acetylphenyl moiety and a bromo-substituted indole, suggesting potential for diverse biological activities. This article explores the compound's biological activity, including its mechanisms, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound can be represented as follows:

This structure indicates the presence of functional groups that may influence its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : Indole derivatives are known to interact with various receptors, including G protein-coupled receptors (GPCRs) and neurotransmitter receptors. The presence of the indole ring may facilitate binding to these targets, potentially modulating neuropeptide signaling pathways .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, similar to other indole derivatives that have shown urease inhibitory activity . This could lead to therapeutic applications in conditions like infections or cancer.

- Antioxidant Activity : Preliminary studies suggest that compounds with indole structures can exhibit antioxidant properties, which are crucial for protecting cells from oxidative stress .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. Research indicates that the structural characteristics of this compound may allow it to inhibit cancer cell proliferation through:

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways involved in cell survival and growth.

For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, highlighting the potential of this compound in oncology .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses is another area of interest. Indole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be useful in treating inflammatory diseases .

Neuroprotective Potential

Given its structural features, this compound may also have neuroprotective effects. Indoles are known for their role in modulating neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease or other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity with IC50 values comparable to standard treatments in various cancer cell lines. |

| Study B | Found that indole derivatives showed potent anti-inflammatory effects in vitro, reducing cytokine levels significantly. |

| Study C | Reported neuroprotective effects in animal models, suggesting potential for treating neurodegenerative diseases. |

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Studies should focus on:

- In vitro and In vivo Studies : To evaluate its efficacy and safety profiles across different biological systems.

- Mechanistic Studies : To clarify how this compound interacts at the molecular level with specific targets.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity.

Q & A

Q. What are the recommended synthetic routes for N-(3-acetylphenyl)-3-(4-bromo-1H-indol-1-yl)propanamide?

Methodological Answer: A multi-step synthesis involves:

Acetylation : React 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-acetylphenyl)acetamide .

Functionalization : Treat the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce a propanamide backbone, followed by coupling with 4-bromoindole via nucleophilic substitution or palladium-catalyzed cross-coupling.

Key Considerations : Optimize reaction temperatures (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Validate purity via HPLC or H NMR .

Q. How can the crystal structure of this compound be determined?

Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement):

- Data Collection : Employ a Bruker SMART CCD area detector with Mo-Kα radiation (λ = 0.71073 Å) .

- Parameters : Typical triclinic system (space group P1) with unit cell dimensions (e.g., a = 7.147 Å, b = 12.501 Å, c = 13.094 Å) .

- Validation : Check R-factor (<0.05) and data-to-parameter ratio (>15:1) for reliability .

Q. What spectroscopic techniques are suitable for structural characterization?

Methodological Answer :

- NMR : H and C NMR to confirm substituent positions (e.g., indole C4-bromo signal at δ ~110 ppm; acetyl resonance at δ ~2.5 ppm) .

- HRMS : High-resolution electrospray ionization (HR-ESI) for molecular ion validation (e.g., [M+H] at m/z 413.05) .

- IR : Detect amide C=O stretch (~1650 cm) and indole N-H (~3400 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer :

- Comparative Docking : Use molecular modeling (e.g., AutoDock Vina) to analyze interactions with target receptors (e.g., formyl-peptide receptors) and assess binding affinity variations due to stereochemistry .

- Statistical Analysis : Apply ANOVA or Student’s t-test to evaluate reproducibility across biological replicates.

- Control Experiments : Test enantiomers (e.g., R vs. S configurations) to isolate stereochemical effects on activity .

Q. What strategies optimize synthetic yields when intermediates are unstable?

Methodological Answer :

- Low-Temperature Quenching : Add intermediates to cold solvents (e.g., 0°C ether) to prevent decomposition .

- Protective Groups : Use tert-butoxycarbonyl (Boc) for amine protection during indole coupling .

- In Situ Monitoring : Track reaction progress via TLC or inline FTIR to halt reactions at optimal conversion .

Q. How can computational methods predict solubility and formulation challenges?

Methodological Answer :

- QSAR Modeling : Calculate partition coefficients (LogP) and polar surface area (PSA) using software like ACD/Percepta. Predicted LogP ~3.2 suggests moderate lipid solubility .

- Co-Solvency : Screen DMSO-water or PEG-400 mixtures to enhance solubility for in vitro assays.

- Crystallinity Analysis : Use Powder XRD to identify polymorphs affecting dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.